(3-Propylisothiazol-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Propylisothiazol-4-yl)methanol is an organic compound belonging to the isothiazole family. Isothiazoles are heterocyclic compounds containing both sulfur and nitrogen in a five-membered ring. This particular compound features a propyl group attached to the third carbon and a methanol group attached to the fourth carbon of the isothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Propylisothiazol-4-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-propylthiourea with α-haloketones, followed by cyclization and subsequent reduction to yield the desired product.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of catalysts, controlled temperatures, and pressures to ensure efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may convert the methanol group to a methyl group.
Substitution: The compound can participate in substitution reactions, particularly at the methanol group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted isothiazoles.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential use in drug development due to its unique structure.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of (3-Propylisothiazol-4-yl)methanol would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways. The isothiazole ring can engage in various interactions due to its electron-rich nature, potentially affecting molecular targets.
Comparison with Similar Compounds
- (3-Methylisothiazol-4-yl)methanol
- (3-Ethylisothiazol-4-yl)methanol
- (3-Butylisothiazol-4-yl)methanol
Comparison: (3-Propylisothiazol-4-yl)methanol is unique due to its specific propyl group, which can influence its physical and chemical properties, such as solubility and reactivity. Compared to its methyl, ethyl, and butyl counterparts, the propyl group may confer different steric and electronic effects, making it suitable for distinct applications.
Properties
Molecular Formula |
C7H11NOS |
---|---|
Molecular Weight |
157.24 g/mol |
IUPAC Name |
(3-propyl-1,2-thiazol-4-yl)methanol |
InChI |
InChI=1S/C7H11NOS/c1-2-3-7-6(4-9)5-10-8-7/h5,9H,2-4H2,1H3 |
InChI Key |
OVDCXRLJNPOFOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NSC=C1CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.